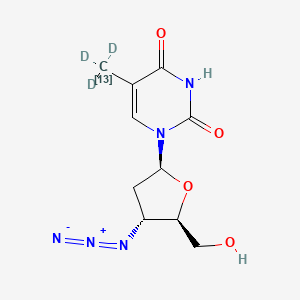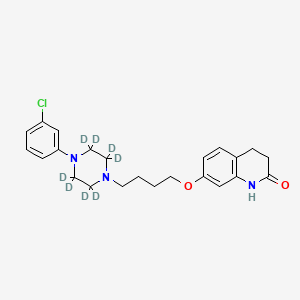
Revaprazan-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker (P-CAB) used to reduce gastric acid secretion. It is primarily used in the treatment of gastritis and peptic ulcers. This compound is a novel compound that has been developed to improve the pharmacokinetic properties of Revaprazan Hydrochloride .
Vorbereitungsmethoden
The preparation of Revaprazan-d3 Hydrochloride involves several synthetic routes. One common method includes the following steps :
Preparation of 4-hydroxyl-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: This intermediate is synthesized by reacting 4-fluoroaniline with cyanamide to produce 4-fluorophenyl guanidine carbonate, which then forms a ring with 2-methyl ethyl acetoacetate.
Preparation of 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: The intermediate from step 1 is reacted with phosphorus oxychloride.
Preparation of Revaprazan Hydrochloride: The intermediate from step 2 is reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline, followed by the addition of hydrochloric acid to form Revaprazan Hydrochloride.
This method is advantageous due to its simplicity, high product purity, good yield, and suitability for industrial production .
Analyse Chemischer Reaktionen
Revaprazan-d3 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom on the phenyl ring.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the pyrimidine and isoquinoline rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include phosphorus oxychloride, cyanamide, and 1-methyl-1,2,3,4-tetrahydroisoquinoline .
Wissenschaftliche Forschungsanwendungen
Revaprazan-d3 Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Revaprazan Hydrochloride.
Biology: The compound is used in biological studies to investigate its effects on gastric acid secretion and its potential therapeutic benefits.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating gastritis and peptic ulcers.
Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Wirkmechanismus
Revaprazan-d3 Hydrochloride exerts its effects by competitively inhibiting the potassium-binding site of the gastric H+/K±ATPase enzyme, also known as the proton pump. This inhibition prevents the final step of gastric acid secretion, leading to a reduction in gastric acid levels. The compound’s molecular targets include the H+/K±ATPase enzyme, and its pathways involve the suppression of gastric acid secretion .
Vergleich Mit ähnlichen Verbindungen
Revaprazan-d3 Hydrochloride is unique compared to other similar compounds due to its deuterated form, which enhances its pharmacokinetic properties. Similar compounds include:
Vonoprazan: Another potassium-competitive acid blocker with a rapid onset of action and prolonged effect.
Tegoprazan: A P-CAB with similar efficacy but different pharmacokinetic properties.
Fexuprazan: A newer P-CAB under development with promising therapeutic potential
This compound stands out due to its improved stability and bioavailability, making it a valuable compound in the treatment of acid-related disorders.
Eigenschaften
Molekularformel |
C22H24ClFN4 |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-[1-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H/i3D3; |
InChI-Schlüssel |
MALPZYQJEDBIAK-FJCVKDQNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |
Kanonische SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)


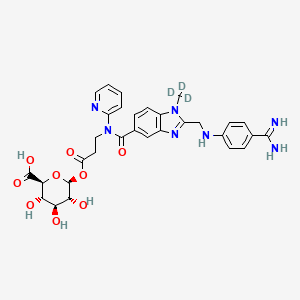
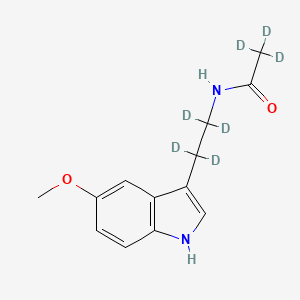
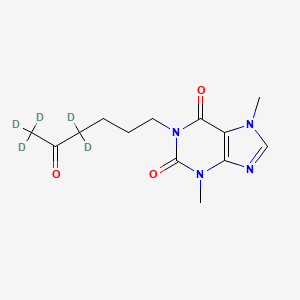


![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)

